Sodium pyrophosphate

Description

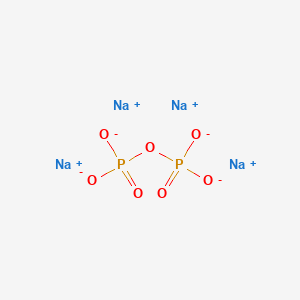

Structure

2D Structure

Properties

IUPAC Name |

tetrasodium;phosphonato phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4Na.H4O7P2/c;;;;1-8(2,3)7-9(4,5)6/h;;;;(H2,1,2,3)(H2,4,5,6)/q4*+1;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQENQNTWSFEDLI-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na4P2O7, Na4O7P2 | |

| Record name | TETRASODIUM PYROPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25074 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRASODIUM PYROPHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1140 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10042-91-8 (unspecified hydrochloride salt), 13472-36-1 (tetra-hydrochloride salt decahydrate), 14691-80-6 (tri-hydrochloride salt), 7758-16-9 (di-hydrochloride salt) | |

| Record name | Sodium pyrophosphate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007722885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9042465 | |

| Record name | Tetrasodium pyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetrasodium pyrophosphate appears as odorless, white powder or granules. mp: 995 °C. Density: 2.53 g/cm3. Solubility in water: 3.16 g/100 mL (cold water); 40.26 g/100 mL boiling water. Used as a wool de-fatting agent, in bleaching operations, as a food additive. The related substance tetrasodium pyrophosphate decahydrate (Na4P2O7*10H2O) occurs as colorless transparent crystals. Loses its water when heated to 93.8 °C., Dry Powder; Other Solid, Colourless or white crystals, or a white crystalline or granular powder. The decahydrate effloresces slightly in dry air, Odorless, white powder or granules. [Note: The decahydrate (Na4P2O7+10H2O) is in the form of colorless, transparent crystals.]; [NIOSH], ODOURLESS COLOURLESS OR WHITE CRYSTALS OR POWDER., Odorless, white powder or granules. [Note: The decahydrate (Na4P2O7 ? 10H2O) is in the form of colorless, transparent crystals.] | |

| Record name | TETRASODIUM PYROPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25074 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diphosphoric acid, sodium salt (1:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | TETRASODIUM DIPHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Tetrasodium pyrophosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/651 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRASODIUM PYROPHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1140 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Tetrasodium pyrophosphate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0606.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Decomposes (NIOSH, 2023), Decomposes | |

| Record name | TETRASODIUM PYROPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25074 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetrasodium pyrophosphate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0606.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

7 % at 77 °F (NIOSH, 2023), Soluble in water. Insoluble in ethanol, COLORLESS, MONOCLINIC CRYSTALS; INSOL IN AMMONIA /DECAHYDRATE/, INSOL IN ALCOHOL /DECAHYDRATE/, SOLUBILITY IN WATER: 3.16 G/100 ML @ 0 °C; 6.23 G/100 ML @ 20 °C; 8.14 G/100 ML @ 25 °C; 21.83 G/100 ML @ 60 °C; 30.04 G/100 ML @ 80 °C /DECAHYDRATE/, IN WATER: 2.61 G/100 ML @ 0 °C; 6.7 G/100 ML @ 25 °C; 42.2 G/100 ML @ 100 °C, (77 °F): 7% | |

| Record name | TETRASODIUM PYROPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25074 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRASODIUM DIPHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | TETRASODIUM PYROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/854 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tetrasodium pyrophosphate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0606.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

2.45 (NIOSH, 2023) - Denser than water; will sink, 2.534, Relative density (water = 1): 2.5, 2.45 | |

| Record name | TETRASODIUM PYROPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25074 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRASODIUM PYROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/854 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRASODIUM PYROPHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1140 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Tetrasodium pyrophosphate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0606.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0 mmHg (approx) (NIOSH, 2023), 0 mmHg (approx) | |

| Record name | TETRASODIUM PYROPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25074 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetrasodium pyrophosphate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0606.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

CRYSTALS, COLORLESS, TRANSPARENT CRYSTALS OR WHITE POWDER, White powder or granules. | |

CAS No. |

7722-88-5 | |

| Record name | TETRASODIUM PYROPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25074 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium pyrophosphate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007722885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphosphoric acid, sodium salt (1:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrasodium pyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrasodium pyrophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.880 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM PYROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O352864B8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TETRASODIUM PYROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/854 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRASODIUM PYROPHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1140 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Pyrophosphoric acid, tetrasodium salt | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/UX7026F0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

1810 °F (NIOSH, 2023), 988 °C, 1810 °F | |

| Record name | TETRASODIUM PYROPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25074 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRASODIUM PYROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/854 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRASODIUM PYROPHOSPHATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1140 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Tetrasodium pyrophosphate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0606.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Nomenclature and Chemical Identity Within Scholarly Contexts

In academic and research settings, precise nomenclature is paramount. Sodium pyrophosphate is most formally known by its IUPAC name, tetrasodium (B8768297) diphosphate. nih.govclimatiq.iodrugbank.com It is also commonly referred to as tetrathis compound (TSPP). nih.govatamanchemicals.comwikipedia.org The compound consists of four sodium cations (Na⁺) and a pyrophosphate anion (P₂O₇⁴⁻). nih.gov This anion is an acid anhydride (B1165640) of phosphate (B84403). chemeurope.com

The chemical formula for the anhydrous form is Na₄P₂O₇, and it also exists in a hydrated form, the decahydrate (B1171855), with the formula Na₄P₂O₇·10H₂O. nih.govatamanchemicals.comtaylorandfrancis.com The anhydrous form presents as an odorless, white powder or granules, while the decahydrate consists of colorless or white crystals. nih.govfao.org

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | tetrasodium;phosphonato phosphate | nih.govclimatiq.io |

| Other Names | Tetrathis compound, TSPP, Sodium diphosphate | nih.govatamanchemicals.comusda.gov |

| CAS Number | 7722-88-5 | nih.govfishersci.no |

| Molecular Formula | Na₄P₂O₇ | nih.govnist.gov |

| Molecular Weight | 265.90 g/mol | nih.govnist.gov |

Historical Overview of Sodium Pyrophosphate Research and Discovery

The study of pyrophosphates dates back to the 19th century. The synthesis of tetraethyl pyrophosphate, an ester of pyrophosphoric acid, was first described by Philip de Clermount in 1854. chemeurope.com However, the industrial manufacturing of pyrophosphates, including sodium pyrophosphate, began in the 1920s. usda.gov Early research recognized the interaction between pyrophosphates and proteins as early as 1916. usda.gov

The production of tetrasodium (B8768297) pyrophosphate involves the reaction of furnace-grade phosphoric acid with sodium carbonate to produce disodium (B8443419) phosphate (B84403). This intermediate is then heated to 450°C to yield tetrathis compound. wikipedia.org

Discussions around the evolutionary significance of inorganic pyrophosphate (PPi) began in the 1960s. nih.govnih.gov One prominent theory proposed by Kornberg suggested that PPi plays a crucial role in making certain biochemical reactions irreversible due to its hydrolysis by ubiquitous pyrophosphatases. nih.gov This concept has been a cornerstone in understanding its role in biosynthetic pathways. Research into the prebiotic synthesis of PPi suggests it could have formed under early Earth conditions, potentially driven by geochemical redox reactions in hydrothermal environments. nih.govastrobiology.comuni-goettingen.de

Significance of Sodium Pyrophosphate Across Scientific Disciplines

Mechanisms of Pyrophosphate Synthesis via Thermal Dehydration of Phosphates

The primary and most established method for producing sodium pyrophosphates is through the thermal dehydration of sodium orthophosphates. This process involves a condensation reaction where two orthophosphate units join together by eliminating a molecule of water, forming a characteristic P-O-P phosphoanhydride bond. mnhn.frwikipedia.org The specific type of this compound produced depends on the starting orthophosphate material and the reaction conditions.

Formation of Tetrasodium (B8768297) Pyrophosphate (TSPP): Tetrathis compound (Na₄P₂O₇) is synthesized by the calcination of disodium (B8443419) hydrogen phosphate (Na₂HPO₄). atamanchemicals.comusda.gov The reaction proceeds by heating anhydrous disodium hydrogen phosphate, which causes two moles of it to condense, releasing one mole of water. atamanchemicals.com

Reaction: 2 Na₂HPO₄ → Na₄P₂O₇ + H₂O

This molecular dehydration is typically carried out at high temperatures, around 500°C, to ensure the complete conversion to tetrathis compound. usda.gov The process can be performed in a single step, where drying and polymerization occur in the same equipment, or a two-step method where these processes are separated. atamanchemicals.com

Formation of Sodium Acid Pyrophosphate (SAPP): Sodium acid pyrophosphate (Na₂H₂P₂O₇) is produced by heating monosodium phosphate (NaH₂PO₄). wikipedia.orgchemicalbook.com When heated to temperatures above 169°C, two molecules of monosodium phosphate undergo condensation to form dithis compound and water. wikipedia.org The reaction is carefully controlled, typically between 225°C and 240°C, to yield the desired acidic pyrophosphate. google.com

Reaction: 2 NaH₂PO₄ → Na₂H₂P₂O₇ + H₂O

The kinetics of this dehydration process are influenced by factors such as heating rate and atmosphere. Studies using thermogravimetric analysis show that the transformation of anhydrous NaH₂PO₄ into Na₂H₂P₂O₇ occurs at temperatures above 210°C. researchgate.net The process is generally understood to be a solid-state reaction controlled by internal lattice reordering. rsc.org The presence of water vapor can play a catalytic role, facilitating ionic diffusion and assisting in the crystallization of the final product. cdnsciencepub.com

The table below summarizes the thermal dehydration reactions for producing different sodium pyrophosphates.

| Starting Material | Chemical Formula | Product | Chemical Formula | Temperature Range (°C) |

| Monosodium Phosphate | NaH₂PO₄ | Sodium Acid Pyrophosphate | Na₂H₂P₂O₇ | >169 (typically 225-240) wikipedia.orggoogle.com |

| Disodium Phosphate | Na₂HPO₄ | Tetrathis compound | Na₄P₂O₇ | ~500 usda.gov |

Novel Approaches in Crystallization for Specific this compound Phases

Control over the crystalline structure (phase) of this compound is crucial as different phases can exhibit distinct physical and electrochemical properties. Advanced crystallization techniques have been developed to selectively produce these specific phases.

Temperature-Selective Crystallization Techniques

Temperature is a critical parameter that can be manipulated to guide the crystallization process toward a specific polymorph. For sodium phosphates, crystallization temperatures can determine the hydrate (B1144303) form, which in turn affects the final product upon subsequent calcination. For instance, in the production of disodium phosphate, crystallization above approximately 20-25°C yields the heptahydrate form, while lower temperatures produce the dodecahydrate. google.com

In the synthesis of related polyphosphates like sodium tripolyphosphate, temperature control is paramount for phase selection. Calcination at 560°C tends to produce Phase I, whereas a lower temperature of 340°C can yield Phase II. researchgate.net This principle of temperature-dependent phase formation is applicable to pyrophosphate synthesis, where precise temperature control during the calcination of orthophosphate precursors can favor the formation of a desired crystalline structure. The presence of certain impurities or dopants can also influence the phase transformation temperature. researchgate.net For example, adding small amounts of CaO and Al₂O₃ to monosodium orthophosphate before heating helps in stabilizing the reaction rate and final product characteristics. google.com

Glass-Ceramics Technology for this compound Synthesis

The glass-ceramics method is a versatile technique for producing highly crystalline materials with fine-grained microstructures. researchgate.net This approach involves melting the precursor materials at a high temperature to form a homogenous glass, followed by a controlled heat treatment (annealing) to induce crystallization. researchgate.netfrontiersin.org This method is particularly effective for synthesizing complex phosphate and pyrophosphate compounds, as the glass-forming oxide P₂O₅ facilitates the process. frontiersin.org

This technology has been successfully applied to prepare sodium iron pyrophosphate (Na₂FeP₂O₇), a promising cathode material for sodium-ion batteries. researchgate.net The process starts with a precursor glass of the same composition, prepared by a melt-quenching method. researchgate.net The glass is then heat-treated, often with a reducing agent like glucose, at temperatures around 620°C to crystallize the Na₂FeP₂O₇ phase. researchgate.net

A key advantage of the glass-ceramics approach is the ability to produce materials with unique properties. For example, Na₂FeP₂O₇ glass-ceramics can adhere to solid electrolytes at relatively low temperatures (around 500°C) due to their viscous flow during crystallization, which is beneficial for fabricating all-solid-state batteries. researchgate.net Furthermore, by adjusting the precursor glass composition, such as by substituting iron with nickel (Na₂FeₓNi₁₋ₓP₂O₇), it is possible to tune the electrochemical properties of the final crystalline material. frontiersin.org

Purification and Characterization of Synthetic this compound Products

Following synthesis, the this compound product must be purified and rigorously characterized to ensure it meets the required specifications for its intended application.

Purification: The primary method for purifying this compound is recrystallization. This process involves dissolving the synthesized product in a suitable solvent, typically hot water, followed by filtration to remove insoluble impurities. fao.org The clear filtrate is then cooled to induce crystallization of the purified this compound. The resulting crystals are isolated by filtration or centrifugation and washed with water and/or an organic solvent like ethanol to remove any remaining soluble impurities. google.com.pg In some processes, pH adjustment is used to facilitate dissolution and subsequent precipitation. For example, a buffer system can be used to dissolve the compound, which is then treated with a decolorizing agent like activated carbon before being recrystallized by acidifying the solution. google.com.pg

Characterization: A suite of analytical techniques is employed to verify the identity, purity, phase, and morphology of the final this compound product.

X-ray Diffraction (XRD): XRD is the definitive technique for identifying the crystalline phase of the synthesized material. It provides information about the crystal structure and can confirm the formation of the desired pyrophosphate phase, such as the triclinic P1-structure for Na₂FeP₂O₇. researchgate.netshu.ac.uk It is also used to detect the presence of any crystalline impurities. shareok.org

Scanning Electron Microscopy (SEM): SEM is used to examine the particle morphology, size, and surface architecture of the synthesized powder. rsc.org This is particularly important for applications where particle characteristics influence performance, such as in battery electrodes. neicorporation.com Energy-Dispersive X-ray Spectroscopy (EDX), often coupled with SEM, can confirm the uniform distribution of constituent elements (Na, P, O) within the material. rsc.org

Spectroscopic Techniques: Fourier Transform Infrared (FTIR) and Raman spectroscopy are valuable for confirming the presence of specific chemical bonds, such as the P-O-P linkage characteristic of pyrophosphates. researchgate.netshareok.org These techniques provide insight into the local structural changes and can be used to monitor the dehydration and condensation process in situ. researchgate.netresearchgate.net

Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal stability and transformations of the material. shareok.org TGA can quantify mass loss associated with dehydration or the burnout of carbon coatings, while DSC can identify temperatures of phase transitions. shareok.orgrsc.org

The table below details the common characterization techniques and their primary purpose.

| Technique | Purpose | Information Obtained |

| X-ray Diffraction (XRD) | Phase Identification & Purity | Crystal structure, lattice parameters, presence of crystalline impurities. researchgate.netshareok.org |

| Scanning Electron Microscopy (SEM) | Morphological Analysis | Particle size, shape, surface texture, and microstructure. rsc.org |

| Energy-Dispersive X-ray (EDX) | Elemental Analysis | Elemental composition and distribution within the sample. rsc.org |

| FTIR/Raman Spectroscopy | Structural Confirmation | Identification of functional groups (e.g., P-O-P bonds) and local structure. researchgate.netshareok.org |

| Thermal Analysis (DSC/TGA) | Thermal Properties | Thermal stability, phase transition temperatures, quantification of volatiles. shareok.orgrsc.org |

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis and Adsorption Mechanisms

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of this compound (also known as sodium acid pyrophosphate or SAPP), XPS is instrumental in elucidating its interactions at material interfaces, particularly in mineral processing and biomaterial applications. researchgate.net

Research on the flotation separation of apatite from dolomite (B100054) has utilized XPS to understand the selective depression mechanism of this compound. researchgate.netmdpi.com The analysis revealed that this compound preferentially interacts with the active Ca sites on the apatite surface, which hinders the adsorption of the collector, sodium oleate (B1233923). researchgate.netmdpi.com This selective adsorption is a key factor in achieving the separation of the two minerals. mdpi.com For dolomite, while the interaction with Ca sites is also affected, the reactivity with Mg sites appears to be enhanced in the presence of this compound, thus not significantly inhibiting the collector's adsorption. mdpi.com

The XPS data provides direct evidence of the adsorption of pyrophosphate ions onto the mineral surfaces by detecting the P 2p and O 1s signals characteristic of the phosphate groups. The changes in the binding energies of elements like Ca 2p and Mg 1s on the mineral surfaces before and after treatment with this compound offer insights into the specific chemical bonds formed during adsorption. mdpi.com

Table 1: Illustrative XPS Data for Mineral Surface Analysis with this compound

| Mineral | Treatment | Dominant Surface Species Detected by XPS | Implied Adsorption Mechanism |

|---|---|---|---|

| Apatite | This compound followed by Sodium Oleate | P, O (from pyrophosphate), reduced Na, reduced C (from oleate) | Competitive adsorption, with pyrophosphate blocking oleate binding sites. |

Zeta Potential Measurements in Colloidal Systems

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles in a liquid suspension. It is a key indicator of the stability of colloidal dispersions. This compound is widely used as a dispersant in various colloidal systems, and its effect is often evaluated through zeta potential measurements. brookhaveninstruments.comncsu.edu

In colloidal systems like clay suspensions, the addition of this compound can significantly alter the zeta potential of the particles. ncsu.edu Typically, the pyrophosphate anion (P₂O₇⁴⁻) adsorbs onto the particle surfaces, increasing the negative surface charge. ncsu.edu This leads to a more negative zeta potential, which enhances the electrostatic repulsion between particles, thereby improving the dispersion and stability of the suspension. brookhaveninstruments.com

For instance, in the processing of mica, this compound is added to disperse clay impurities. ncsu.edu The pyrophosphate ions adsorb onto the mica particles, increasing the negative zeta potential and leading to better dispersion. ncsu.edu Similarly, in studies involving the flotation of minerals like apatite and dolomite, zeta potential measurements show that this compound affects the surface charge of the minerals, influencing the adsorption of other reagents. researchgate.netmdpi.com The addition of this compound to apatite makes its zeta potential more negative, hindering the adsorption of the anionic collector, sodium oleate. mdpi.com

The magnitude of the change in zeta potential often depends on the concentration of this compound and the pH of the system. ncsu.edu An optimal concentration of this compound can lead to a minimum in the zeta potential (i.e., a maximum in negative value), corresponding to the best dispersion. ncsu.edu

Table 2: Effect of this compound on the Zeta Potential of Colloidal Particles

| Colloidal System | Initial Zeta Potential (mV) | Zeta Potential with this compound (mV) | Observed Effect |

|---|---|---|---|

| Colloidal Silica | Approx. -30 | Approx. -70 | Increased electrostatic stability. brookhaveninstruments.com |

| Mica | Varies with pH | More negative | Enhanced dispersion. ncsu.edu |

| Apatite | Varies with pH | More negative | Depression of sodium oleate adsorption. mdpi.com |

UV-Vis Absorption Spectroscopy for Binding Interactions

UV-Vis absorption spectroscopy is a widely used technique to study the interactions between molecules. Changes in the absorption spectrum of a molecule, such as a protein, upon the addition of a ligand, like this compound, can indicate the formation of a complex and provide information about the binding process.

In studies of the interaction between sodium acid pyrophosphate (SAPP) and bovine serum albumin (BSA), UV-Vis spectroscopy has been employed to monitor changes in the protein's microenvironment. nih.gov The results have shown that the absorption intensity of BSA decreases with increasing concentrations of SAPP. nih.gov This change is attributed to the formation of a ground state complex between SAPP and BSA, which alters the conformation of the protein. nih.gov

The formation of this new complex can affect the physiological functions of the protein. nih.gov By analyzing the changes in the UV-Vis spectrum, researchers can gain insights into the nature of the binding and the structural modifications induced in the protein by this compound. nih.gov For example, in the study of soil organic content, this compound is used as an extractant, and UV-Vis spectroscopy is used to measure the absorbance of the resulting solution to determine the amount of organic matter.

Table 3: UV-Vis Spectroscopic Data for SAPP-BSA Interaction

| SAPP Concentration (µM) | BSA Absorbance at 280 nm (Arbitrary Units) | Interpretation |

|---|---|---|

| 0 | High | Initial absorbance of BSA. |

Fluorescence Spectroscopy for Protein Binding Studies

Fluorescence spectroscopy is a highly sensitive technique used to investigate the binding of ligands to proteins. It relies on the intrinsic fluorescence of aromatic amino acids in proteins, primarily tryptophan and tyrosine, or the fluorescence of extrinsic probes.

The interaction between sodium acid pyrophosphate (SAPP) and bovine serum albumin (BSA) has been extensively studied using fluorescence spectroscopy. nih.gov These studies have shown that SAPP can quench the intrinsic fluorescence of BSA. nih.gov The mechanism of this quenching is reported to be static, meaning that SAPP forms a non-fluorescent ground-state complex with BSA. nih.gov

By analyzing the fluorescence quenching data at different temperatures, researchers can calculate various binding parameters, including the binding constant (Kₐ) and the number of binding sites (n). nih.gov For the SAPP-BSA interaction, the binding constant was found to decrease with increasing temperature, indicating that the complex becomes less stable at higher temperatures. nih.gov

Thermodynamic parameters such as the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) can also be determined from the temperature dependence of the binding constant. nih.gov For the SAPP-BSA system, negative values for ΔG°, ΔH°, and ΔS° have been reported, suggesting that the binding process is spontaneous and driven by hydrogen bonds and van der Waals forces. nih.gov

Table 4: Thermodynamic Parameters for the Binding of SAPP to BSA

| Temperature (K) | Binding Constant (Kₐ) (M⁻¹) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

|---|---|---|---|---|

| 298 | 123,300 | Negative | Negative | Negative |

| 308 | 49,600 | Negative | Negative | Negative |

| 318 | 15,800 | Negative | Negative | Negative |

(Data derived from reported trends) nih.gov

Surface Plasmon Resonance in Ligand-Binding Analysis

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique for monitoring the binding of molecules to a surface. It is a powerful tool for characterizing biomolecular interactions, including the binding of small molecules like this compound to proteins.

In the context of studying the interaction between sodium acid pyrophosphate (SAPP) and bovine serum albumin (BSA), SPR has been used to confirm the binding and to determine the kinetics of the interaction. nih.gov The SPR sensorgram shows a dose-dependent response as the concentration of SAPP is increased, providing evidence of the binding event. nih.gov

The data obtained from SPR analysis can be used to calculate the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ). These parameters provide a detailed understanding of the binding affinity and the stability of the complex formed between the ligand and the analyte. The results from SPR analysis of the SAPP-BSA interaction are consistent with the findings from fluorescence spectroscopy, confirming the binding and providing further quantitative data on the interaction. nih.gov

Ion Chromatography for Pyrophosphate and Related Anion Determination

Ion chromatography (IC) is a high-performance liquid chromatography technique used for the separation and determination of ionic species. It is a highly effective method for the analysis of pyrophosphate and other related anions in various matrices.

IC methods have been developed for the determination of phosphate, pyrophosphate, and other phosphates in seafood. nih.gov These methods typically involve extraction of the anions from the sample, followed by separation on an ion-exchange column and detection by conductivity. nih.gov The use of a gradient elution with a potassium hydroxide (B78521) eluent allows for the separation of different phosphate species within a short analysis time. nih.gov

The method's performance is characterized by its linear range, detection limits, and precision. For the analysis of phosphates in seafood, the linear range has been reported as 0.3-60 mg/L, with detection limits in the low mg/kg range and relative standard deviations of 1.6% to 2.6%. nih.gov The method has been shown to be selective and sensitive, providing satisfactory results for real sample analysis. nih.gov

IC can also be coupled with mass spectrometry (IC-MS) for the identification of unknown anionic species. thermofisher.com This combination provides both chromatographic separation and mass information, which is valuable for structure elucidation. thermofisher.com

Table 5: Performance Characteristics of Ion Chromatography for Pyrophosphate Determination in Seafood

| Parameter | Value |

|---|---|

| Linear Range | 0.3 - 60 mg/L nih.gov |

| Detection Limits | 2.1 - 2.3 mg/kg nih.gov |

| Relative Standard Deviations | 1.6% - 2.6% nih.gov |

Rheological Property Analysis in Complex Systems

The rheological properties of a material describe its deformation and flow behavior under stress. This compound is known to significantly modify the rheological properties of various complex systems, such as clay-based slurries and food products. researchgate.netnih.gov

In clay-based tailings, the addition of sodium acid pyrophosphate can cause a significant decrease in rheological parameters like yield stress, complex viscosity, and viscoelastic moduli. researchgate.net This is attributed to the adsorption of the tetravalent anionic phosphate molecules onto the particle surfaces, which increases the electrostatic and steric repulsion between particles, leading to a more dispersed and fluid system. researchgate.net

The effect of this compound on the rheological properties is often dependent on its concentration. utexas.edu An increase in the concentration of this compound in bentonite (B74815) suspensions leads to a decrease in the initial critical storage modulus. cambridge.org However, over time, the reduced modulus can gradually increase as the network structure reforms. cambridge.org

In food systems, such as processed cheese, tetrathis compound (TSPP) can influence the consistency and flow behavior. nih.gov Cheeses made with TSPP have been reported to exhibit high consistency, which is attributed to the combined effect of a high pH and a homogeneous fat particle size distribution. nih.gov

Table 6: Effect of Sodium Acid Pyrophosphate (SAPP) on the Rheological Properties of Clay-Based Tailings

| Rheological Parameter | Without SAPP | With SAPP | Observed Effect |

|---|---|---|---|

| Yield Stress | High | Exponential Decrease | Increased fluidity. researchgate.net |

| Complex Viscosity | High | Decreased | Increased fluidity. researchgate.net |

Mechanistic Studies of Sodium Pyrophosphate Interactions in Biological Systems

Enzymatic Hydrolysis of Pyrophosphate in Biochemical Pathways

The intracellular concentration of pyrophosphate is carefully controlled, as its accumulation can be toxic and inhibit many essential cellular processes. researchgate.netnih.gov This regulation is primarily achieved through enzymatic hydrolysis, a reaction that also plays a vital role in the thermodynamics of metabolism.

Inorganic pyrophosphatases (PPases) are ubiquitous enzymes that catalyze the hydrolysis of inorganic pyrophosphate into two molecules of orthophosphate (Pi). scirp.orgwikipedia.org This function is essential for cell viability. nih.gov By preventing the toxic buildup of PPi, PPases ensure that biosynthetic reactions, such as the synthesis of DNA, RNA, proteins, and phospholipids, can proceed without inhibition. researchgate.netnih.gov

There are two main categories of PPases, which are not homologous and differ in structure and catalytic mechanism: scirp.orgcsic.es

Soluble or Cytoplasmic Pyrophosphatases (sPPases/c-PPases): Found in all domains of life, these enzymes are considered housekeeping enzymes. researchgate.netnih.gov Their primary role is to hydrolyze the PPi generated in the cytosol, thereby maintaining the thermodynamic favorability of biosynthetic pathways. researchgate.netcsic.es In bacteria and yeast, soluble PPases are essential for metabolic reactions and growth. scirp.org

Membrane-Bound Pyrophosphatases (m-PPases): These enzymes are found in bacteria, protists, and plants. nih.govcsic.es They function as ion pumps, coupling the energy from PPi hydrolysis to the transport of protons (H+) or sodium ions (Na+) across a membrane. nih.govcsic.es This generates an electrochemical gradient that can serve as an energy reserve for the cell, particularly under stress conditions. csic.es

The continuous removal of PPi by these enzymes is critical; a dysfunction in this process can lead to metabolic anomalies and cell death. nih.govscirp.org

Many essential biosynthetic reactions, such as the polymerization of nucleotides into DNA and RNA by polymerases or the activation of fatty acids, release a pyrophosphate molecule. chemeurope.comwikipedia.orgwikipedia.org While these reactions are often reversible, the subsequent hydrolysis of PPi by inorganic pyrophosphatase is a highly exergonic reaction, releasing a significant amount of free energy (approximately -19 kJ/mol). wikipedia.org

Role of Inorganic Pyrophosphatases (PPases)

Sodium Pyrophosphate as an Enzyme Inhibitor

Beyond its role as a substrate for PPases, this compound is a well-documented inhibitor of several classes of enzymes. Its ability to interfere with specific enzymatic activities makes it a valuable tool in biochemical research.

This compound is a potent and irreversible inhibitor of serine/threonine phosphatases. creative-proteomics.combostonbioproducts.com These enzymes are critical regulators of cellular signaling pathways, where they reverse the action of kinases by removing phosphate (B84403) groups from serine and threonine residues on proteins. creative-proteomics.comnih.gov By inhibiting these phosphatases, this compound helps to preserve the phosphorylation state of proteins during laboratory procedures like cell lysis and protein extraction. news-medical.net It is frequently included in "phosphatase inhibitor cocktails" alongside other inhibitors to provide broad-spectrum protection against dephosphorylation. news-medical.netactivemotif.comabcam.com Studies have shown that general serine/threonine phosphatase inhibitors, including this compound, can abrogate processes like Ras-dependent Raf-1 activation by preventing the dephosphorylation of key residues such as S259 on the Raf-1 protein. nih.gov

During reverse transcription, enzymes like avian myeloblastosis virus (AMV) reverse transcriptase synthesize a complementary DNA (cDNA) strand from an RNA template. promega.ca This enzyme possesses an intrinsic ribonuclease H (RNase H) activity, which degrades the RNA strand of the resulting RNA:DNA hybrid. promega.capnas.org This degradation is a necessary step for the synthesis of the second, anticomplementary DNA strand. pnas.orgnih.gov

Research has demonstrated that this compound can inhibit this process. pnas.org It specifically inhibits the RNase H activity of the reverse transcriptase. pnas.orgpnas.org In the presence of this compound, the synthesis of anticomplementary DNA is blocked because the RNA template within the RNA:DNA hybrid remains intact and stable. pnas.orgpnas.orgnih.gov This inhibitory effect prevents the formation of RNA primers that are necessary for second-strand synthesis. pnas.orgresearchgate.net

Isopentenyl pyrophosphate (IPP) is a key precursor in the biosynthesis of a vast array of secondary metabolites, including isoprenoids like taxol and astaxanthin (B1665798). nih.govresearchgate.net In plant cells, IPP is synthesized in the cytoplasm and must be transported into plastids, where these biosynthetic pathways occur. researchgate.net This transport is mediated by specific translocators on the plastid envelope. researchgate.netresearchgate.net

This compound (NaPP) acts as a substrate analog of IPP. researchgate.net Due to its structural similarity, it can competitively inhibit the IPP translocator, interfering with the uptake of IPP from the cytosol into the plastids. nih.govresearchgate.netresearchgate.net This inhibitory action has been used experimentally to probe the compartmentation of biosynthetic pathways. For instance, studies on Taxus chinensis and Haematococcus pluvialis have used this compound to investigate the source of IPP for taxane (B156437) and astaxanthin production, respectively. nih.govresearchgate.netresearchgate.net By blocking the translocator, researchers can assess the pathway's reliance on cytoplasmic IPP pools.

Inhibition of RNA.DNA Hybrid Degradation by Reverse Transcriptase

Chelation Mechanisms and Biological Impact

This compound's biological significance is intrinsically linked to its potent ability to chelate metal ions. This sequestration of cations has profound effects on various physiological processes, ranging from mineralization to protein stability.

This compound is an effective chelating agent for calcium. nih.govnih.gov This property is central to its role in preventing pathological mineralization. plos.orgnih.gov By binding to free calcium ions, pyrophosphate forms soluble complexes, thereby inhibiting the formation and growth of calcium phosphate crystals, such as hydroxyapatite, which are the primary components of mineralized tissues. plos.orgnih.gov

The chelation of calcium by pyrophosphate has been observed to have direct physiological consequences. For instance, in the context of olfactory dysfunction following COVID-19, an increase in nasal calcium levels has been implicated as a contributing factor. A study demonstrated that the topical application of tetrasodium (B8768297) pyrophosphate, a known calcium-chelating agent, was associated with an improvement in olfactory function, suggesting that the reduction of free calcium through chelation can have therapeutic benefits. researchgate.net

Furthermore, pyrophosphate's interaction with calcium is crucial in cellular processes like flagellar function in Chlamydomonas reinhardii. Cation chelators, including pyrophosphate, can cause flagellar shortening. nih.gov The addition of calcium can reverse this effect, highlighting the role of calcium availability in maintaining flagellar structure and function. nih.gov

In the context of bone metabolism, pyrophosphate's influence is complex. While it is a known inhibitor of mineralization, studies have shown that it can also stimulate the differentiation and gene expression of osteoblasts, the cells responsible for bone formation. plos.org For example, exposure of pre-osteoblast cells to this compound led to increased expression of differentiation markers like collagen 1 (COL1), alkaline phosphatase (ALP), osteopontin (B1167477) (OPN), and osteocalcin (B1147995) (OCN). plos.org This suggests that pyrophosphate, despite its anti-mineralization properties through calcium chelation, plays a physiological role in regulating bone cell activity. plos.org

The following table summarizes the observed physiological consequences of calcium chelation by this compound in different biological systems.

| Biological System | Observed Physiological Consequence | Reference |

| Olfactory System | Improvement of olfactory function by reducing elevated nasal calcium levels. | researchgate.net |

| Chlamydomonas reinhardii | Induction of flagellar shortening. | nih.gov |

| Osteoblasts | Stimulation of differentiation and matrix gene expression. | plos.org |

| General Mineralization | Prevention of pathological calcification. | plos.orgnih.gov |

This compound's chelating ability extends beyond calcium to other di- and trivalent metal ions, which plays a significant role in maintaining protein stability. atamanchemicals.comresearchgate.net By sequestering metal ions that can act as catalysts in oxidative reactions, pyrophosphate helps to protect proteins from oxidative damage. researchgate.net

In food science, for example, this compound is used to improve the stability of proteins in meat products. It chelates metal ions like iron, which can promote lipid and protein oxidation, thereby extending the shelf life of these products. researchgate.netatamanchemicals.com This chelation helps to reduce the damaging effects of iron ions on the amino acid side chains of proteins. researchgate.net

The interaction between pyrophosphate and metal ions can also influence the structural integrity of proteins. In the presence of pyrophosphate, the net charge on the surface of proteins can increase due to the introduction of phosphate groups. This can lead to increased electrostatic repulsion between protein molecules, preventing aggregation and enhancing solubility. researchgate.net

However, the effect of metal ions on protein stability can be complex. For some enzymes, such as pyrolysin from the hyperthermophilic archaeon Pyrococcus furiosus, the presence of metal ions like Na+, Ca2+, and Mg2+ can be destabilizing at high concentrations, yet they can also enhance enzymatic activity. nih.gov This suggests that metal ions play a modulatory role in both the stability and activity of certain proteins. nih.gov

The interaction of whey proteins with metal ions is another area where the chelating properties of compounds like pyrophosphate are relevant. Whey proteins can bind metal ions, and this interaction can be harnessed for applications in food and nutraceuticals. researchgate.net For instance, nano-sized ferric pyrophosphate stabilized with whey protein has been developed to improve the bioavailability of iron. researchgate.net

The table below outlines the impact of this compound's interaction with various metal ions on protein stability.

| Metal Ion | Impact on Protein Stability | Biological/Industrial Relevance | Reference |

| Iron (Fe²⁺/Fe³⁺) | Reduces protein oxidation by chelating iron ions. | Preservation of meat products. | researchgate.net |

| Various Metal Cations | Increases protein solubility and prevents aggregation by altering surface charge. | Food processing and protein formulation. | researchgate.net |

| Sodium (Na⁺), Calcium (Ca²⁺), Magnesium (Mg²⁺) | Can destabilize some proteins (e.g., pyrolysin) at high concentrations but may enhance enzymatic activity. | Understanding enzyme function in specific environments. | nih.gov |

| Divalent Cations (general) | Prevents unwanted interactions in biochemical assays. | Research and diagnostics. | atamanchemicals.com |

Calcium Chelation and its Physiological Consequences

Effects on Cellular Processes and Gene Expression

Emerging research indicates that this compound can influence fundamental cellular processes, including responses to oxidative stress and the regulation of gene expression. These effects are often intertwined with its metal-chelating properties.

This compound can modulate cellular responses to oxidative stress, primarily through its ability to chelate transition metals like iron and copper. These metals are known to participate in Fenton and Haber-Weiss reactions, which generate highly reactive hydroxyl radicals, a major contributor to oxidative damage. By sequestering these metal ions, pyrophosphate can mitigate the formation of reactive oxygen species (ROS).

In the context of food preservation, the addition of pyrophosphate to meat products helps to reduce lipid and protein oxidation, which are hallmarks of oxidative stress. researchgate.net This antioxidant effect is attributed to the chelation of pro-oxidant metal ions. researchgate.net

Studies in plants have provided insights into how pyrophosphate and phosphate homeostasis can influence gene expression related to ion transport and stress responses. While direct evidence for this compound regulating HAK5 (a high-affinity potassium transporter) and SOS (Salt Overly Sensitive) proteins is not prominent in the reviewed literature, the broader context of phosphate signaling is relevant.

In yeast, disruptions in phosphate metabolism have been shown to cause a wide range of metal homeostasis defects and elicit an iron starvation response by up-regulating iron transport genes. nih.gov This indicates a clear link between intracellular phosphate levels and the regulation of genes involved in metal ion transport.

In osteoblasts, pyrophosphate has been shown to stimulate the expression of key differentiation markers. A study found that exposure to this compound increased the expression of genes such as collagen 1 (COL1), alkaline phosphatase (ALP), osteopontin (OPN), and osteocalcin (OCN). plos.org This demonstrates a direct regulatory effect of pyrophosphate on the genetic programs governing cell differentiation.

| Gene/Protein | Cellular Process | Effect of Pyrophosphate | Reference |

| Collagen 1 (COL1) | Osteoblast differentiation, extracellular matrix formation | Upregulation of gene expression | plos.org |

| Alkaline Phosphatase (ALP) | Osteoblast differentiation, mineralization | Upregulation of gene expression and enzyme activity | plos.org |

| Osteopontin (OPN) | Bone matrix protein, cell adhesion | Upregulation of gene expression | plos.org |

| Osteocalcin (OCN) | Bone matrix protein, calcium binding | Upregulation of gene expression | plos.org |

Modulation of Antioxidant Enzyme Activities

Interactions with Biological Macromolecules

This compound, a compound with the formula Na₄P₂O₇, engages in significant interactions with various biological macromolecules, influencing their structure, function, and aggregation behavior. These interactions are pivotal in numerous biological and biotechnological processes, from food science to molecular biology. This section delves into the mechanistic studies of this compound's interactions with proteins and its role in the complex processes of emulsion gel formation and macromolecular crystallization.

Binding to Proteins (e.g., Bovine Serum Albumin)

The interaction between this compound and proteins is a critical area of study, with bovine serum albumin (BSA) often serving as a model protein. Spectroscopic and molecular docking techniques have been employed to elucidate the binding mechanisms between sodium acid pyrophosphate (SAPP) and BSA.

Research indicates that SAPP binds to BSA, leading to a reduction in the protein's intrinsic fluorescence intensity. frontiersin.org This phenomenon, known as fluorescence quenching, occurs through a static mechanism, which implies the formation of a non-fluorescent ground-state complex between SAPP and BSA. frontiersin.org The binding process is spontaneous at various temperatures, as evidenced by negative Gibbs free energy (ΔG°) values. frontiersin.org

Thermodynamic analysis reveals that both the enthalpy change (ΔH°) and entropy change (ΔS°) for the interaction are negative. frontiersin.org This suggests that hydrogen bonds and van der Waals forces are the primary intermolecular forces driving the binding of SAPP to BSA. frontiersin.org As the temperature increases, the binding constant (K) between SAPP and BSA decreases, indicating that the complex becomes less stable at higher temperatures. frontiersin.org

Molecular docking studies have further pinpointed the specific binding site of SAPP on BSA to be site I, located in subdomain IIA of the protein. The residues Arg256, Ser259, Ser286, Ile289, and Ala290 have been identified as key players in this interaction, primarily through the formation of hydrogen bonds and van der Waals forces. frontiersin.org

| Temperature (K) | Binding Constant (K) (M⁻¹) | ΔG° (kJ mol⁻¹) | ΔH° (kJ mol⁻¹) | ΔS° (J mol⁻¹ K⁻¹) |

|---|---|---|---|---|

| 298 | 123,300 | -29.05 | -90.47 | -206.0 |

| 303 | 54,500 | -27.92 | ||

| 310 | 15,800 | -26.24 |

Influence on Myofibrillar Protein Emulsion Gel Formation and Stability

This compound plays a significant role in modulating the properties of myofibrillar protein (MP) emulsion gels, which are crucial for the texture of many processed meat products. The modification of MPs with this compound can lead to substantial improvements in the gel's characteristics, particularly under specific pH conditions.

Studies have shown that phosphorylation of myofibrillar proteins by this compound can enhance the elasticity, strength, water-holding capacity, and oxidative stability of the resulting emulsion gels, especially at pH levels of 6.0 and 7.0. atamanchemicals.com This improvement is largely attributed to the formation of enhanced protein-protein crosslinks. atamanchemicals.com These crosslinks arise from ionic interactions between the introduced phosphate groups and the positively charged amino groups (–NH₃⁺) of amino acid residues on the protein chains. atamanchemicals.com

The mechanism involves the successful introduction of phosphate groups onto the MP, forming C-O-P bonds. atamanchemicals.com LC-MS/MS analysis has identified specific phosphorylation sites on serine, threonine, and tyrosine residues. atamanchemicals.com This modification increases the solubility of myofibrillar proteins by promoting the dissociation of actomyosin (B1167339) and increasing the ionic strength. atamanchemicals.com The more soluble proteins can then form a stronger and more elastic gel structure. atamanchemicals.com

However, the effect of this compound is highly pH-dependent. At more alkaline pH values (8.0 and 9.0), excessive phosphorylation can lead to increased electrostatic repulsion between protein molecules, causing a collapse of the gel structure and a decrease in its desirable properties. atamanchemicals.com Similarly, at an acidic pH of 5.0, protein precipitation occurs, which also negatively impacts the gel network. atamanchemicals.com

| pH | Effect on Gel Properties | Underlying Mechanism |

|---|---|---|

| 5.0 | Decreased gel properties and stability | Protein precipitation |

| 6.0 | Improved elasticity, strength, and water-holding capacity | Enhanced protein-protein crosslinks via ionic interactions |

| 7.0 | Improved elasticity, strength, and water-holding capacity | Enhanced protein-protein crosslinks via ionic interactions |

| 8.0 | Decreased gel properties and stability | Increased electrostatic repulsion between protein molecules |

| 9.0 | Decreased gel properties and stability | Increased electrostatic repulsion between protein molecules |

Crystallization of Biological Macromolecules

This compound is also utilized in the field of structural biology, specifically in the crystallization of biological macromolecules for X-ray crystallography studies. While a wide range of salts are used as precipitants to induce crystallization, this compound has been successfully used in specific cases to obtain high-quality crystals.

One notable example is the crystallization of human angiogenin, a protein involved in blood vessel formation, in complex with pyrophosphate (PPi). nih.gov To obtain co-crystals of the angiogenin-PPi complex, crystallization trials were set up using the vapor diffusion technique. nih.gov The reservoir solution contained 20 mM sodium citrate, 0.2 M sodium potassium tartrate, and 10% PEG 6000 at a pH of 5.2, supplemented with 100 mM this compound. nih.gov This specific combination of reagents facilitated the formation of crystals suitable for structural analysis. nih.gov

In another instance, tetrathis compound was included in a lysis buffer at a concentration of 100 mM during the preparation of protein samples for analysis, indicating its role in maintaining protein stability and integrity under certain experimental conditions. core.ac.uk Furthermore, unusually large crystals of inorganic pyrophosphatase, an enzyme that hydrolyzes pyrophosphate, were grown for neutron diffraction studies, highlighting the importance of pyrophosphate-related compounds in structural studies of specific enzyme systems. nasa.gov

The use of phosphate-containing compounds in crystallization is a delicate process, as they have a high propensity to form salt crystals, which can be difficult to distinguish from protein crystals. researchgate.net However, when used under carefully controlled conditions, this compound can be an effective component of the crystallization cocktail for specific macromolecules.

| Macromolecule | Compound Used | Concentration | Crystallization Conditions/Use | Reference |

|---|---|---|---|---|

| Human Angiogenin | This compound | 100 mM | Supplement in reservoir solution for co-crystallization with PPi. | nih.gov |

| Protein Lysate | Tetrathis compound | 100 mM | Component of a lysis buffer. | core.ac.uk |

Environmental Science and Remediation Research Involving Sodium Pyrophosphate

Environmental Fate and Degradation Pathways

Once introduced into the environment, sodium pyrophosphate undergoes transformation processes that convert it into simpler, ubiquitous phosphate (B84403) forms. As an inorganic substance, it dissociates in aqueous environments into sodium ions (Na+) and pyrophosphate ions (P₂O₇⁴⁻). santos.com The pyrophosphate anion is the reactive species of interest in its environmental fate.

The primary degradation pathway for the pyrophosphate ion in the environment is hydrolysis, which breaks it down into two molecules of orthophosphate (HPO₄²⁻). santos.com This conversion can occur through both non-biological (abiotic) and biological (biotic) mechanisms. researchgate.neteuropa.eu The pyrophosphate anion is unstable in aqueous solutions and hydrolyzes into inorganic phosphate, a form of phosphorus that is readily available to living organisms. santos.com This hydrolysis is a critical step, as orthophosphate is the most bioavailable form of phosphorus and its concentration can influence primary productivity in ecosystems. gatech.edu The rate and extent of this transformation are influenced by various environmental factors, including pH and the presence of microbial communities. researchgate.net

Biotic degradation of pyrophosphate is primarily mediated by enzymes called phosphatases. gatech.edu These enzymes, synthesized by microorganisms and plants, play a crucial role in phosphorus acquisition by cleaving phosphate groups from various molecules. gatech.eduplos.orgbiorxiv.org Tissue-nonspecific alkaline phosphatase (TNAP) is a key enzyme responsible for the hydrolysis of pyrophosphate into inorganic phosphate. revistanefrologia.comfrontiersin.org Studies have shown that increased alkaline phosphatase activity is linked to lower plasma levels of pyrophosphate in clinical settings, highlighting the enzyme's efficiency in this degradation process. frontiersin.org The remineralization of complex phosphate molecules like pyrophosphate into orthophosphate by microbial phosphatases is a vital process for alleviating phosphorus starvation in nutrient-limited environments. gatech.edu

Abiotic and Biotic Hydrolysis to Orthophosphate

Applications in Environmental Remediation and Resource Management

The unique chemical properties of this compound make it a valuable tool in several environmental and industrial applications, from soil analysis to mineral processing.

This compound is widely used as a chemical extractant to study soil organic matter (SOM). up.wroc.pl It functions as a chelating agent, effectively solubilizing organic compounds that are bound together by metallic elements like calcium, iron, and aluminum. ctfc.catucdavis.edu By forming complexes with these polyvalent cations, this compound releases the associated organic matter into a soluble form, allowing for its quantification and characterization. up.wroc.plctfc.cat This method is particularly effective for extracting humic substances and is considered less harsh than strong alkali extractants, resulting in less chemical alteration of the organic material. up.wroc.pl Research has shown it to be a primary extracting reagent in calcareous soils. ctfc.cat

Table 1: Efficacy of this compound in Soil Organic Matter (SOM) Extraction

| Soil Type/Condition | Extraction Target | Key Finding |